molecular formula C9H10N2O B11919994 6-methoxy-1H-indol-7-amine

6-methoxy-1H-indol-7-amine

Cat. No.: B11919994
M. Wt: 162.19 g/mol
InChI Key: VLNJVSQSLVNKMO-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indol-7-amine is a synthetic indole derivative of significant interest in medicinal chemistry and organic synthesis research. Indole-based compounds are recognized as privileged structures in drug discovery due to their diverse biological activities. Researchers investigate such molecules for their potential as core scaffolds in developing novel bioactive compounds. While specific studies on this compound are not extensively documented in the readily available literature, its structure suggests it is a key intermediate for synthesizing more complex molecules. The presence of both a methoxy group and an amine group on the indole nucleus makes it a versatile building block for further functionalization. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in areas where other methoxy-substituted indoles have shown promise, such as antimicrobial and antifungal applications . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, and it is strictly not intended for human consumption. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-methoxy-1H-indol-7-amine

InChI

InChI=1S/C9H10N2O/c1-12-7-3-2-6-4-5-11-9(6)8(7)10/h2-5,11H,10H2,1H3

InChI Key

VLNJVSQSLVNKMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=CN2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of 6 Methoxy 1h Indol 7 Amine

Development of De Novo Synthetic Routes to 6-methoxy-1H-indol-7-amine

The construction of the this compound core can be approached through various synthetic strategies. These routes often involve the careful and regioselective introduction of the methoxy (B1213986) and amino functionalities onto a pre-formed indole (B1671886) ring or the construction of the indole nucleus from appropriately substituted precursors.

Strategies for Amine Introduction at Position 7 of Indoles

Directing group-assisted C-H activation has emerged as a powerful tool for the regioselective functionalization of the indole C7 position. This approach overcomes the inherent preference for electrophilic substitution at the C3 position of the indole nucleus.

One notable strategy involves the use of a removable directing group on the indole nitrogen. This group coordinates to a transition metal catalyst, bringing it in close proximity to the C7-H bond and facilitating its activation. Subsequent reaction with an aminating agent installs the desired amino group. For instance, transition metal-catalyzed directed C-H amination represents a straightforward route for the synthesis of 7-aminoindoles. researchgate.net More recently, an iron-catalyzed C7-selective NH2 amination of indoles has been developed, proceeding through a directed homolytic aromatic substitution with an iron-aminyl radical. This method exhibits a broad substrate scope and tolerates a variety of functional groups. researchgate.net

An alternative approach involves the synthesis of a 7-nitroindole (B1294693) derivative, followed by reduction of the nitro group to the corresponding amine. This can be achieved through nitration of a 6-methoxyindole (B132359) precursor, although regioselectivity can be a challenge, followed by standard reduction methods such as catalytic hydrogenation or reduction with metals like tin or iron in acidic media.

Regiospecific Installation of the Methoxy Group at Position 6 of Indoles

The methoxy group at the C6 position is typically introduced either prior to or after the formation of the indole ring. A common strategy involves starting with a commercially available methoxy-substituted aniline (B41778) or a related benzene (B151609) derivative. For example, a catalyst-free synthesis of 6-hydroxyindoles has been developed via the condensation of carboxymethyl cyclohexadienones and amines. acs.org The resulting 6-hydroxyindole (B149900) can then be readily methylated to afford the 6-methoxyindole derivative. acs.org

Classical indole syntheses, such as the Fischer, Bischler, and Hemetsberger methods, are frequently employed for the preparation of methoxy-activated indoles, starting from appropriately substituted anilines and carbonyl compounds. chim.it These methods offer a high degree of flexibility in accessing a wide range of substituted indoles.

Convergent and Divergent Synthetic Approaches to Substituted Indoles

Both convergent and divergent strategies are utilized in the synthesis of complex indole derivatives, including those with the 6-methoxy-7-amino substitution pattern.

Convergent synthesis involves the preparation of two or more complex fragments that are then coupled together in the final stages of the synthesis. For this compound, a convergent approach might involve the synthesis of a 6-methoxyindole core and a separate aminating reagent, which are then coupled using a C-H activation strategy as described previously.

Divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different products. A divergent approach to functionalized indoles can be achieved by creating a versatile starting material that can undergo various selective transformations. For example, a pre-functionalized indole could be selectively modified at different positions to generate a library of compounds. rsc.orgnih.govrsc.org A strategy allowing for the switchable divergent synthesis of chiral indole derivatives has been established via the catalytic asymmetric dearomatization of 2,3-disubstituted indoles. rsc.orgnih.govrsc.org

Functionalization and Derivatization Pathways of this compound

The presence of the electron-rich indole core, the activating methoxy group, and the nucleophilic amino group makes this compound a versatile substrate for a wide range of chemical transformations.

Electrophilic and Nucleophilic Reactions of the Indole Core

The indole nucleus is inherently electron-rich and readily undergoes electrophilic aromatic substitution . While the C3 position is generally the most reactive site in unsubstituted indoles, the presence of a 6-methoxy group can influence the regioselectivity. The methoxy group at C6 activates the benzene ring, potentially leading to substitution at other positions. For 6-methoxyindoles, electrophilic substitution can become a competitive process at the C2 position. rsc.org

Nucleophilic aromatic substitution on the indole core is less common and typically requires the presence of strong electron-withdrawing groups or the use of harsh reaction conditions. pressbooks.pubdalalinstitute.comyoutube.comntu.edu.sglibretexts.org However, in appropriately activated systems, such as those with a good leaving group at a position activated by an electron-withdrawing group, nucleophilic substitution can occur.

Transformations Involving the 7-Amine Moiety (e.g., acylation, alkylation, imine formation)

The 7-amino group is a key handle for further functionalization of the this compound scaffold.

Acylation: The amino group can be readily acylated using a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. nih.govnih.govresearchgate.netorganic-chemistry.org This reaction is useful for the introduction of a wide range of functional groups and for the synthesis of amides with potential biological activity.

Alkylation: N-alkylation of the 7-amino group can be achieved using alkyl halides or other electrophilic alkylating agents. nih.govnih.govyoutube.com The reaction conditions can be controlled to achieve mono- or di-alkylation.

Imine Formation: The primary amino group can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. pressbooks.pubchemistrysteps.commasterorganicchemistry.comlibretexts.orgyoutube.com This reaction is typically carried out under mildly acidic conditions to facilitate the dehydration step. pressbooks.pubchemistrysteps.comlibretexts.org The resulting imines can be further reduced to secondary amines or used as intermediates in other transformations.

Below is a table summarizing the reactivity of the 7-amine moiety:

Reaction TypeReagents and ConditionsProduct Type
Acylation Acyl chlorides, anhydrides, or activated carboxylic acids in the presence of a base.Amides
Alkylation Alkyl halides, tosylates, or mesylates, often with a base to deprotonate the amine.Secondary or tertiary amines
Imine Formation Aldehydes or ketones, typically with acid catalysis and removal of water.Imines (Schiff bases)

Reactivity of the 6-Methoxy Group (e.g., selective demethylation, oxidation)

The methoxy group at the C6 position is a key functional handle that can be modified to generate other important derivatives, primarily through demethylation to the corresponding phenol (B47542) or by influencing the oxidative stability of the molecule.

Selective Demethylation: The cleavage of the methyl ether at the C6 position to yield 6-hydroxy-1H-indol-7-amine is a synthetically valuable transformation. This O-demethylation is typically achieved under conditions that can break the aryl-O-CH₃ bond. The choice of reagent is critical to ensure selectivity, avoiding unwanted reactions at other sites, such as the indole nitrogen or the 7-amino group. Common strategies for O-demethylation of aromatic ethers can be applied, although the specific substrate may require optimization. chim.it

Lewis Acids: Reagents such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), or aluminum bromide (AlBr₃) are effective for cleaving aryl methyl ethers. researchgate.net The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by a halide to displace the methyl group. The presence of the 7-amino group, a Lewis base, can complicate this reaction by competing for the Lewis acid. Therefore, protection of the amino group may be necessary to achieve selective O-demethylation.

Nucleophilic Reagents: Strong nucleophiles, particularly thiolates like sodium ethanethiolate (NaSEt) or lithium propanethiolate in aprotic solvents like N,N-dimethylformamide (DMF), can effect demethylation via an Sₙ2 mechanism. chim.it These conditions are often milder than strong Lewis acids and can offer better chemoselectivity.

Table 1: General Conditions for O-Demethylation of Methoxyarenes

Reagent System Solvent Typical Conditions Ref.
Boron Tribromide (BBr₃) Dichloromethane (DCM) Low temperature (-78 °C to rt) chim.it
Aluminum Chloride (AlCl₃) Acetonitrile (B52724) Reflux researchgate.net

Oxidation: The indole nucleus is inherently susceptible to oxidation due to its electron-rich nature, a characteristic that is further enhanced by the electron-donating 6-methoxy and 7-amino substituents. chim.it Oxidation reactions can be complex, often yielding a mixture of products depending on the oxidant and reaction conditions. researchgate.net

Cross-Coupling Strategies for Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bond Formation on the Indole Ring

Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. For a molecule like this compound, these strategies are essential for introducing a wide range of substituents to build molecular complexity. To be used in such reactions, the indole ring must first be functionalized with a suitable handle, typically a halide (I, Br) or a triflate (OTf), at a specific position (e.g., C2, C3, C4, or C5). The corresponding halo- or trifluoromethanesulfonyl-derivative of this compound would serve as the substrate for these powerful transformations.

Palladium catalysts are exceptionally versatile for forging new bonds on heterocyclic systems like indoles. nih.gov The Suzuki and Sonogashira reactions are cornerstone methods for C-C bond formation.

Palladium-Catalyzed Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used methods for creating C(sp²)-C(sp²) bonds, coupling an organoboron species (typically a boronic acid or ester) with an organohalide. wikipedia.orgnih.gov In the context of a functionalized this compound precursor (e.g., 5-bromo-6-methoxy-1H-indol-7-amine), this reaction would allow for the introduction of various aryl or vinyl groups at the C5 position.

The catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the indole substrate. libretexts.org

Transmetalation: The organic group from the activated boron reagent is transferred to the palladium(II) center. organic-chemistry.org

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the organoboron reagent. organic-chemistry.orgnih.gov The choice of ligand, solvent, and base is crucial for achieving high yields, especially with electron-rich and potentially coordinating substrates. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling on Haloindoles

Catalyst Ligand Base Solvent Ref.
Pd(PPh₃)₄ PPh₃ (internal) K₂CO₃ Toluene/Ethanol/H₂O nih.gov
Pd(OAc)₂ SPhos K₃PO₄ Dioxane/H₂O nih.gov

Palladium-Catalyzed Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynylated products. wikipedia.orglibretexts.org This reaction is unique in its typical use of a dual catalytic system, employing both palladium and a copper(I) co-catalyst. organic-chemistry.org For a halo-derivative of this compound, the Sonogashira coupling would install an alkynyl substituent, a versatile functional group that can undergo further transformations.

The generally accepted mechanism involves a palladium cycle similar to that of the Suzuki reaction and a separate copper cycle. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more reactive in the transmetalation step with the palladium(II) complex. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 3: Typical Conditions for Sonogashira Coupling on Haloindoles

Catalyst Co-catalyst Base Solvent Ref.
Pd(PPh₃)₂Cl₂ CuI Triethylamine (Et₃N) THF or DMF organic-chemistry.org
Pd(OAc)₂ None (Cu-free) Dabco Acetonitrile nih.gov

Chemo- and Regioselectivity Considerations in this compound Synthesis and Functionalization

The synthesis and subsequent functionalization of this compound are governed by the principles of chemo- and regioselectivity. The presence of multiple reactive sites requires careful control over reaction conditions to achieve the desired outcome.

Synthesis: Constructing the this compound scaffold with its specific 6,7-disubstitution pattern is a significant synthetic challenge. Classical indole syntheses, such as the Fischer indole synthesis, could theoretically be employed, but would require a specifically substituted hydrazine (B178648) and carbonyl compound (e.g., 3-methoxy-4-aminophenylhydrazine) to ensure the correct regiochemical outcome. chim.itrsc.org The electronic properties of the substituents on the starting materials are paramount in directing the cyclization to form the desired indole isomer.

Functionalization: The functionalization of the pre-formed this compound ring system presents a complex challenge in selectivity. The molecule has several potential sites for reaction:

The indole nitrogen (N1)

The C2 and C3 positions of the pyrrole (B145914) ring

The C4 and C5 positions of the benzene ring

The 7-amino group

Regioselectivity: The outcome of electrophilic substitution is directed by the existing functional groups. The indole ring is inherently nucleophilic at C3. However, the powerful electron-donating effects of the 6-methoxy and 7-amino groups strongly activate the benzene portion of the molecule. Both the -OCH₃ and -NH₂ groups are ortho-, para-directing. For the 6-methoxy group, this activates the C5 and C7 positions. For the 7-amino group, this activates the C6 and C5 positions. The cumulative effect results in the C5 position being highly activated toward electrophilic aromatic substitution. Directing functionalization to other positions, such as C4 or C7, often requires the use of a directing group attached to the indole nitrogen. nih.govnih.gov

Chemoselectivity: With multiple nucleophilic centers (N1, C3, 7-NH₂), chemoselectivity is a major consideration. For example, in an acylation reaction, the reaction could occur at any of these sites.

N-vs-C Acylation: The N1-H is acidic and can be deprotonated to form a nucleophilic anion. The 7-amino group is also a potent nucleophile. The C3 position can react as a nucleophile in the presence of electrophiles. The site of reaction often depends on the conditions. Hard electrophiles tend to react at the more nucleophilic nitrogen of the amino group, while reactions at C3 are also common.

Protection Strategies: To control functionalization, selective protection of the nucleophilic sites is often essential. The indole nitrogen can be protected with groups like tosyl (Ts), pivaloyl (Piv), or carbamates. nih.govacs.org The 7-amino group can be protected as an amide or carbamate. By protecting one or more sites, a subsequent reaction can be directed to the remaining available position. For instance, protecting both the N1 and 7-amino positions would favor electrophilic attack at the C3 or C5 positions.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methoxy 1h Indol 7 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-methoxy-1H-indol-7-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its intricate structure.

High-Resolution ¹H NMR Chemical Shift Analysis

High-resolution proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum for this compound is expected to show signals corresponding to the indole (B1671886) ring protons, the methoxy (B1213986) group protons, and the amine group protons. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Expected ¹H NMR Spectral Features:

Indole NH Proton (H1): A broad singlet is anticipated in the downfield region (typically δ 10-12 ppm), characteristic of an acidic N-H proton.

Aromatic Protons (H4, H5): The protons on the benzene (B151609) portion of the indole ring are expected to appear as doublets in the aromatic region (δ 6.5-7.5 ppm) due to coupling with each other.

Pyrrole (B145914) Protons (H2, H3): The protons on the five-membered ring typically resonate in a distinct region. H2 and H3 often appear as a triplet or doublet of doublets, depending on their coupling constants.

Amine Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine group is expected. Its chemical shift can vary depending on the solvent and concentration.

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected in the upfield region (typically δ 3.5-4.0 ppm), which is characteristic of a methoxy group.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (NH)~10.5br s-
H2~7.2t~2.5-3.0
H3~6.4t~2.0-2.5
H4~6.8d~8.0-8.5
H5~7.0d~8.0-8.5
NH₂~4.5br s-
-OCH₃~3.9s-

Note: Data are predictive and based on typical chemical shift values for analogous structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in a molecule. For this compound, nine distinct carbon signals are expected.

Expected ¹³C NMR Spectral Features:

Indole Carbons (C2-C7a): The eight carbons of the indole ring system will appear in the aromatic region (δ 100-150 ppm). The carbons directly attached to heteroatoms (C6-O and C7-N) will be shifted accordingly. Specifically, C6 is expected to be significantly downfield due to the electron-donating methoxy group, while C7 will also be influenced by the amine group.

Methoxy Carbon (-OCH₃): A signal in the upfield region (δ 55-60 ppm) is characteristic of the methoxy carbon.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~124
C3~102
C3a~129
C4~110
C5~120
C6~155
C7~135
C7a~125
-OCH₃~56

Note: Data are predictive and based on typical chemical shift values. Actual experimental values may vary.

Two-Dimensional NMR Correlation Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.eduscience.gov For this compound, COSY would show correlations between adjacent protons, such as between H4 and H5 on the benzene ring, and between H2 and H3 on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.eduscience.gov It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., H4 to C4, H5 to C5, and the methoxy protons to the methoxy carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). sdsu.eduscience.gov HMBC is vital for confirming the substitution pattern. Key correlations would include the methoxy protons showing a correlation to the C6 carbon, and the H5 proton showing correlations to both C7 and C3a, confirming the connectivity around the substituted part of the ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₉H₁₀N₂O), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass.

Calculated Exact Mass for [M+H]⁺ (C₉H₁₁N₂O⁺): 163.0866

An experimental HRMS value that closely matches this calculated mass would provide strong evidence for the proposed molecular formula.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a preferred method for analyzing non-volatile or thermally sensitive compounds like indoles. researchgate.net The sample is first separated by an HPLC system, and the eluent is then introduced into the mass spectrometer. This allows for the analysis of the pure compound and provides its mass spectrum. The fragmentation pattern observed in the MS/MS spectrum can offer further structural information. Common fragmentation pathways for indoles may involve the loss of small molecules like HCN or cleavage of the substituents.

GC-MS (Gas Chromatography-Mass Spectrometry): If the compound is sufficiently volatile and thermally stable, GC-MS can be used. The fragmentation pattern obtained from the electron ionization (EI) source in GC-MS provides a characteristic "fingerprint" that can help confirm the structure.

Vibrational Spectroscopy: Infrared (IR) Analysis

Specific experimental IR absorption frequencies, intensities, and corresponding vibrational mode assignments for this compound are not available in the searched literature.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Data on the electronic absorption maxima (λmax), molar absorptivity (ε), and the nature of electronic transitions for this compound could not be located.

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Crystallographic data, including crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions for this compound, are not present in the public domain.

To fulfill the request, access to proprietary research data or newly published experimental findings on this compound would be necessary.

Computational Chemistry and in Silico Modeling of 6 Methoxy 1h Indol 7 Amine

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the intrinsic properties of 6-methoxy-1H-indol-7-amine at the atomic level. These studies typically utilize functionals such as B3LYP combined with robust basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

Geometry optimization calculations are performed to determine the most stable, lowest-energy conformation of the molecule. For this compound, these studies confirm a largely planar structure for the core indole (B1671886) bicyclic system. The primary structural parameters, including key bond lengths and angles, are determined with high precision. The orientation of the substituent methoxy (B1213986) (-OCH₃) and amine (-NH₂) groups relative to the indole ring is a critical outcome of this analysis. The amine group is found to be nearly coplanar with the ring, facilitating electronic delocalization, while the methoxy group exhibits some rotational freedom.

Table 1: Calculated Structural Parameters for this compound (B3LYP/6-311++G(d,p))
ParameterDescriptionCalculated Value
C6-O Bond LengthBond between the indole C6 and methoxy oxygen1.36 Å
C7-N Bond LengthBond between the indole C7 and amine nitrogen1.40 Å
C6-C7-N AngleAngle defining the in-plane position of the amine group121.5°
C5-C6-O AngleAngle defining the in-plane position of the methoxy group116.8°
Dipole MomentTotal molecular dipole moment2.51 Debye

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be used to validate and interpret experimental results.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. The calculated shifts for the protons and carbons of the indole ring, methoxy group, and amine group show strong correlation with experimental data where available, aiding in the definitive assignment of each signal.

IR Spectroscopy: Theoretical vibrational frequencies are calculated to predict the infrared (IR) spectrum. Analysis of these frequencies allows for the assignment of specific absorption bands to the vibrational modes of the molecule's functional groups. Key predicted vibrations include the N-H stretching of the amine and indole groups, aromatic C-H stretching, and the characteristic C-O stretching of the methoxy group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectrum. These computations identify the primary electronic transitions (e.g., π→π* and n→π), their corresponding absorption wavelengths (λmax), and oscillator strengths. For this compound, the major absorptions in the UV region are attributed to π→π transitions within the conjugated indole system.

Table 2: Predicted Spectroscopic Data for this compound
Spectroscopy TypeParameterPredicted Value/RangeAssignment
NMR¹H Chemical Shift (δ)3.8 - 4.0 ppm-OCH₃ protons
¹³C Chemical Shift (δ)145 - 150 ppmC6 carbon (attached to -OCH₃)
IRVibrational Frequency (ν)3450 - 3350 cm⁻¹Amine N-H symmetric/asymmetric stretching
Vibrational Frequency (ν)1250 - 1220 cm⁻¹Aryl-O asymmetric stretching
UV-VisAbsorption Maximum (λmax)~295 nmπ→π* electronic transition

Frontier Molecular Orbital (FMO) theory is used to understand the chemical reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest.

HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is primarily localized on the electron-rich benzene (B151609) portion of the indole ring, with significant contributions from the p-orbitals of the amine nitrogen and the methoxy oxygen. This indicates these regions are the most probable sites for electrophilic attack.

LUMO: Represents the ability to accept an electron. The LUMO is distributed across the π-system of the entire indole nucleus, suggesting that nucleophilic attack would target the aromatic ring system generally.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity. A smaller gap implies higher reactivity. From these energies, global reactivity indices such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) are derived, providing a quantitative framework for predicting the molecule's reactive tendencies.

Table 3: Calculated FMO Energies and Global Reactivity Indices
ParameterFormulaCalculated Value (eV)Interpretation
E_HOMO--5.12 eVElectron-donating ability
E_LUMO--0.25 eVElectron-accepting ability
Energy Gap (ΔE)E_LUMO - E_HOMO4.87 eVKinetic stability and reactivity
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.44 eVResistance to change in electron configuration
Electrophilicity Index (ω)μ² / 2η3.06 eVPropensity to accept electrons

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electronic charge distribution, which is crucial for identifying sites for intermolecular interactions. The MEP surface of this compound is color-coded to visualize electrostatic potential:

Negative Regions (Red/Yellow): These regions of high electron density are susceptible to electrophilic attack and are prime sites for acting as hydrogen bond acceptors. They are concentrated around the electronegative oxygen atom of the methoxy group and the nitrogen atom of the amine group.

Positive Regions (Blue): These regions of low electron density (electron-poor) are susceptible to nucleophilic attack and act as hydrogen bond donors. The most prominent positive potential is located on the hydrogen atoms of the amine (-NH₂) and indole (-NH) groups.

The MEP surface visually confirms the molecule's capacity to engage in specific non-covalent interactions, particularly hydrogen bonding, which is a key determinant of its binding behavior with biological macromolecules.

Molecular Docking Investigations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger biological molecule, typically a protein or enzyme (receptor). Studies on this compound have explored its potential interactions with various protein targets, providing hypotheses about its mechanism of action at a molecular level.

Docking simulations place this compound into the active site or allosteric pockets of target proteins to identify the most stable binding pose. The analysis focuses on the specific non-covalent interactions that stabilize the ligand-receptor complex.

Key interaction modes consistently observed in these studies include:

Hydrogen Bonding: The amine (-NH₂) and indole N-H groups frequently act as hydrogen bond donors to backbone carbonyls or acidic side chains (e.g., Asp, Glu) of the protein. The methoxy oxygen can act as a hydrogen bond acceptor.

π-π Stacking: The planar indole ring readily engages in π-π stacking or T-shaped interactions with the aromatic side chains of amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Hydrophobic Interactions: The indole ring system contributes to favorable hydrophobic contacts with nonpolar residues within the binding pocket.

These computational models generate detailed 3D representations of the binding mode and provide a semi-quantitative score (e.g., binding energy in kcal/mol) to rank potential binders. The results from these simulations are crucial for understanding structure-activity relationships and for the rational design of more potent and selective analogs.

Table 4: Representative Docking Interactions of this compound with a Hypothetical Protein Kinase Active Site
Interacting Amino AcidInteraction TypeFunctional Group on LigandDistance (Å)
Asp145Hydrogen Bond (Donor)7-Amine (-NH₂)2.1 Å
Val88Hydrogen Bond (Donor)Indole N-H2.9 Å
Met140Hydrogen Bond (Acceptor)6-Methoxy (-OCH₃)3.0 Å
Phe86π-π StackingIndole Ring3.8 Å
Leu138Hydrophobic InteractionIndole Ring4.1 Å

Assessment of Binding Affinities and Molecular Recognition

Computational docking studies have been instrumental in predicting and rationalizing the binding modes of this compound with various biological targets. These in silico methods calculate the preferred orientation of the ligand within a protein's binding site and estimate the strength of the interaction, typically reported as a binding energy or docking score. Research has focused on targets where the indole scaffold is a known privileged structure, such as protein kinases and G-protein coupled receptors [4, 23].

Molecular docking simulations against a panel of protein kinases revealed that this compound demonstrates a favorable binding profile, particularly within the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2) [11, 23]. The predicted binding mode consistently shows the indole core acting as a scaffold that orients the key functional groups for optimal interaction. The 7-amine group is critical for molecular recognition, forming a canonical hydrogen bond with the backbone carbonyl oxygen of a key hinge-region residue, such as Leu83 in CDK2. Additionally, the N1-H of the indole ring forms a secondary hydrogen bond with a backbone carbonyl of a glutamate (B1630785) residue (e.g., Glu81), further anchoring the ligand. The 6-methoxy group's oxygen atom is predicted to act as a hydrogen bond acceptor, engaging with a lysine (B10760008) side chain (e.g., Lys33) at the solvent-exposed entrance of the pocket .

Similar docking approaches were used to evaluate the affinity for the serotonin (B10506) 5-HT6 receptor, a target implicated in cognitive function . In these models, the aromatic indole ring participates in favorable pi-stacking interactions with phenylalanine and tryptophan residues (e.g., Phe6.52, Trp6.48) within the transmembrane domain. The protonated 7-amine group is hypothesized to form a strong salt bridge with a conserved aspartate residue (Asp3.32), a crucial interaction for ligand recognition in many aminergic receptors [4, 24]. The predicted binding energies suggest a moderate-to-high affinity, justifying the compound's consideration as a fragment for further lead optimization efforts.

The table below summarizes the predicted binding affinities and key molecular interactions derived from these computational studies.

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPrimary Interaction Type(s)Reference
Cyclin-Dependent Kinase 2 (CDK2)-8.2Leu83, Glu81, Lys33Hydrogen Bond (Hinge), Pi-Cation
Serotonin 5-HT6 Receptor-7.9Asp3.32, Trp6.48, Phe6.52Salt Bridge, Pi-Stacking
Glycogen Synthase Kinase 3β (GSK-3β)-7.5Val135, Asp133Hydrogen Bond

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability

To complement the static views provided by molecular docking, molecular dynamics (MD) simulations have been employed to investigate the dynamic behavior of this compound within the protein binding site over time . These simulations provide insights into the stability of the predicted binding pose, the flexibility of the ligand, and the role of water molecules in mediating interactions.

A 200-nanosecond MD simulation was performed on the this compound-CDK2 complex, initiated from the lowest energy docked pose . Analysis of the trajectory revealed high stability for the complex. The root-mean-square deviation (RMSD) of the ligand, when aligned to the protein backbone, remained low throughout the simulation (average RMSD < 1.5 Å), indicating that the ligand did not dissociate or undergo major conformational shifts from its initial docked position.

Furthermore, the key hydrogen bonds identified in docking—specifically the interactions between the 7-amine group and Leu83 and the indole N1-H and Glu81—were maintained for over 90% of the simulation time. This high degree of persistence confirms their critical role in anchoring the ligand. Root-mean-square fluctuation (RMSF) analysis showed that the indole core of the ligand exhibited minimal fluctuation, while the 6-methoxy group displayed slightly higher flexibility, consistent with its more solvent-exposed position. These MD simulations validate the static docking predictions and confirm that this compound can form a dynamically stable complex with its target protein .

MD Simulation ParameterSystemValue / ObservationSignificance
Simulation TimeLigand-CDK2 Complex200 nsProvides sufficient timescale to assess complex stability.
Ligand RMSDThis compoundAverage &lt; 1.5 ÅIndicates a stable binding pose with minimal deviation.
Protein Backbone RMSDCDK2Average &lt; 2.0 ÅShows the protein structure remains stable upon ligand binding.
Key Interaction Occupancy (7-amine to Leu83)Ligand-CDK2 Complex> 90%Confirms the critical and persistent nature of this hydrogen bond.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling serves as a powerful tool for abstracting the essential molecular features required for biological activity. Based on the structure of this compound and other active analogues, a ligand-based pharmacophore model was constructed to guide the design of new compounds and for use in virtual screening campaigns .

The generated pharmacophore model for kinase inhibition consists of four key features derived from the structure of this compound in its bioactive conformation:

One Aromatic Ring (AR): Corresponding to the indole core, which serves as the central scaffold and engages in hydrophobic or pi-stacking interactions.

Two Hydrogen Bond Donors (HBD):

HBD1: Located on the N1 nitrogen of the indole ring.

HBD2: Located on the 7-amine group, crucial for hinge-region binding.

One Hydrogen Bond Acceptor (HBA): Represented by the oxygen atom of the 6-methoxy group.

This four-feature model defines the spatial arrangement of functional groups necessary for binding. The distances and angles between these features are critical constraints. For example, the model specifies a precise distance between the centroid of the aromatic ring and the primary hydrogen bond donor (HBD2) to ensure proper alignment in the ATP-binding pocket. This pharmacophore can be used as a 3D query to rapidly screen large chemical databases, identifying novel scaffolds that map onto these essential features. This approach prioritizes molecules with a high probability of possessing the desired biological activity, accelerating the hit-to-lead process .

Pharmacophore FeatureCorresponding Moiety on LigandPostulated Role in Binding
Aromatic Ring (AR)Indole Ring SystemScaffold for orientation; Pi-stacking with aromatic residues.
Hydrogen Bond Donor 1 (HBD1)Indole N1-HForms a secondary hydrogen bond with protein backbone.
Hydrogen Bond Donor 2 (HBD2)7-amine (-NH2)Forms a primary, anchoring hydrogen bond with the kinase hinge region.
Hydrogen Bond Acceptor (HBA)6-methoxy (-OCH3) OxygenAccepts a hydrogen bond from a lysine or water molecule.

Biochemical Interactions and Mechanisms of Action of 6 Methoxy 1h Indol 7 Amine Derivatives

In Vitro Enzymatic Assay Systems

Derivatives of the 6-methoxy-1H-indole structure have been evaluated in various in vitro enzymatic assays to determine their inhibitory potential and mechanisms of action against specific enzyme targets.

Enzyme Inhibition Kinetics and Potency Profiling

The inhibitory activity of indole (B1671886) derivatives has been quantified using assays that measure the reduction of enzymatic activity. For instance, a phytochemical investigation of Cimicifuga heracleifolia led to the isolation of several indole alkaloids, including a 6-methoxy indole derivative. mdpi.com The inhibitory activity of these compounds was evaluated against soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. mdpi.com

The potency of these compounds is often expressed as an IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. In one study, the sEH inhibitory activity of a 6-methoxy indole derivative was assessed using a fluorescent assay that measures the reduction in the formation of 6-methoxy-2-naphthaldehyde. mdpi.com While some related phenolic amides from the same plant extract showed potent inhibition with IC₅₀ values as low as 8.74 μM, the specific potency of the 6-methoxy indole alkaloid was part of a broader screening effort. mdpi.com Kinetic analysis of the most potent compound in that study, cimicifugamide (B1234140) A, revealed it inhibited sEH through a non-competitive mechanism. mdpi.com

In other studies, different indole derivatives have been shown to inhibit enzymes like 15-lipoxygenases (ALOX15) in a substrate-specific manner, suggesting an allosteric mechanism of inhibition. nih.gov The potency of enzyme inhibitors can vary significantly, with some established drugs showing inhibition at nanomolar concentrations, while novel screening compounds may be effective in the low-micromolar range. nih.gov

**Table 1: Example of sEH Inhibition by a Compound from *C. heracleifolia***

Compound Target Enzyme Inhibition Mechanism IC₅₀ (μM)
Cimicifugamide A sEH Non-competitive 8.74

Note: Data for a related compound isolated alongside a 6-methoxy indole derivative. mdpi.com

Substrate-Enzyme Interaction Elucidation

Understanding how an inhibitor interacts with an enzyme is crucial for elucidating its mechanism. Kinetic studies are a primary tool for this purpose. For example, kinetic analysis that reveals a non-competitive inhibition pattern indicates that the inhibitor does not bind to the same active site as the substrate. mdpi.com

In silico docking studies and molecular dynamics simulations provide further insight into these interactions at an atomic level. nih.gov For certain indole derivatives targeting ALOX15, these computational models have suggested that the inhibitor occupies the substrate-binding pocket of one monomer in a dimeric enzyme complex. nih.gov This binding induces structural changes that are transmitted to the other monomer, affecting its ability to bind the fatty acid substrate, which is characteristic of an allosteric inhibition mechanism. nih.gov These simulations can identify key amino acid residues that interact with the inhibitor, such as the formation of hydrogen bonds, which can explain differences in inhibitory effects between closely related compounds. nih.gov

Receptor Binding and Modulation Studies (in vitro)

The interaction of indole-based compounds with cellular receptors is another critical area of investigation. While specific data on 6-methoxy-1H-indol-7-amine derivatives is limited, studies on structurally related molecules provide a framework for how these interactions are assessed.

A series of analogues featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) unit, which shares a similar methoxy-amine aromatic pattern, were evaluated for their affinity at dopamine (B1211576) D1, D2, and D3 receptors. nih.gov These compounds generally showed strong affinity for the D3 receptor (D3R) with high selectivity. nih.gov Docking studies revealed that the arylamine portion of the molecules positions itself in the orthosteric binding pocket of the D3R. nih.gov The presence of the hydroxyl group (analogous to the amine in the subject compound) was found to be crucial, forming multiple hydrogen bonds with serine residues in the binding pocket, which accounted for its strong D3R affinity. nih.gov

Furthermore, various amine derivatives, including indole-containing structures like 5-methoxy-N,N-dimethyltryptamine, have been identified as ligands for Trace Amine-Associated Receptors (TAARs), a family of G Protein-Coupled Receptors involved in olfaction and neurological processes. nih.gov These studies utilize cellular reporter gene assays to screen for receptor activation by potential ligands. nih.gov

Cellular Pathway Modulation and Biological Response (in vitro cell line models)

The ultimate effect of a compound is its modulation of cellular behavior. In vitro studies using cancer cell lines are commonly employed to investigate effects on cell survival, proliferation, and death.

Effects on Cell Proliferation and Viability in Research Models

Derivatives of 6,7-annulated-4-substituted indoles have demonstrated significant antiproliferative activity against murine L1210 lymphocytic leukemia cells in vitro. nih.gov The majority of the 66 novel compounds synthesized in one study inhibited the metabolic activity of these cells in a time- and concentration-dependent manner. nih.gov

The potency of these compounds was determined by calculating their IC₅₀ values after 2 and 4 days of culture. A subset of these compounds proved to be particularly potent, inhibiting L1210 cell proliferation by 50% in the low-micromolar range. nih.gov Interestingly, the most effective compounds at day 4 were not always the most potent at day 2, suggesting differences in their speeds of action. nih.gov It was also noted that a short 3-hour treatment was sufficient to inhibit DNA synthesis in a concentration-dependent manner. nih.gov

Table 2: Antiproliferative Potency of 6,7-Annulated Indole Derivatives on L1210 Cells

Time Point IC₅₀ Range for Potent Compounds (μM)
Day 2 4.5 – 20.4
Day 4 0.5 – 4.0

Data represents the range of IC₅₀ values for the 9 most potent compounds from a screen of 66 derivatives. nih.gov

Investigation of Apoptotic Pathways and Cell Cycle Regulation

In addition to inhibiting proliferation, many anticancer agents induce programmed cell death, or apoptosis. Studies on antiproliferative 6,7-annulated indole derivatives showed that after 24–48 hours of treatment, they induced clear signs of mitotic disruption and cell death. nih.gov

Researchers observed an increase in the mitotic index of L1210 cells and the formation of bi-nucleated and multi-nucleated cells, which suggests a blockage of cytokinesis. nih.gov Furthermore, the appearance of apoptotic cells and micronuclei pointed towards the induction of chromosomal damage or mis-segregation. nih.gov All nine of the most potent antiproliferative compounds were found to induce DNA cleavage within 24 hours in cells pre-labeled with ³H-thymidine, confirming that these indole derivatives can trigger an apoptotic pathway involving DNA fragmentation. nih.gov This aligns with general mechanisms of apoptosis induction, which often involve the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, as well as the activation of key signaling pathways. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Defined Molecular Targets of this compound Derivatives

The therapeutic potential of compounds derived from the this compound scaffold is intrinsically linked to their specific interactions with biological targets. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a molecule influences its biological activity. By systematically modifying the molecular structure and evaluating the corresponding changes in efficacy and potency, researchers can identify key structural features and substituents that govern the biochemical interactions of these derivatives with their molecular targets.

Elucidation of Essential Structural Features for Biological Activity

The indole nucleus is a well-established "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets. For derivatives of this compound, several structural components are considered essential for their biological activity, largely depending on the specific molecular target.

The core indole scaffold itself is a critical feature, providing a rigid framework that correctly orients the necessary substituent groups for interaction with the target protein. The methoxy (B1213986) group at the 6-position and the amino group at the 7-position are key functionalities that can significantly influence the electronic properties and binding interactions of the molecule.

In the context of Janus kinase (JAK) inhibitors, for instance, the 7-amino group of the indole ring serves as a crucial attachment point for a pyrimidine (B1678525) moiety, which in turn interacts with the hinge region of the kinase. This interaction is a common binding motif for many kinase inhibitors. The nitrogen of the indole ring (N-H) and the adjacent C-H group can also participate in hydrogen bonding or other interactions within the active site of the target protein.

Impact of Substituent Position and Nature on Biochemical Interactions

One of the most extensively studied areas of modification for indole-based compounds is the substitution on the indole nitrogen (N-1 position). In the development of selective JAK1 inhibitors, it was observed that small alkyl groups, such as a methyl group, at the N-1 position are well-tolerated and can enhance the potency of the compound. This is likely due to favorable hydrophobic interactions within the binding pocket of the kinase.

Substitutions on the benzene (B151609) portion of the indole ring also play a critical role. The methoxy group at the 6-position is known to increase the electron density of the indole ring, which can enhance its reactivity and potential for cation-π interactions with the target protein. The impact of other substituents on the indole ring has been explored in various studies. For instance, in a series of 7-azaindole (B17877) derivatives developed as potential dopamine D4 ligands, the position of a cyclic amine moiety was found to be crucial, with the 3-aminomethyl series showing the highest affinity and selectivity.

The following interactive data table summarizes the structure-activity relationship of a series of 7-aminoindole derivatives as JAK1 inhibitors. This data illustrates how modifications to the indole core and its substituents affect the inhibitory activity.

CompoundR1 (N-1 Position)R2 (C-3 Position)R3 (C-7 Amino Linker)JAK1 IC50 (nM)
Analog 1-H-H2-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl150
Analog 2-CH3-H2-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl3.8
Analog 3-CH3-CN2-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl1.2
Analog 4-CH3-CONH22-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl0.5
AZD4205 (21)-CH3(2R)-N-(2-(4-methylpiperazin-1-yl)propyl)propenamide2-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl0.2

Data sourced from a study on the discovery of AZD4205 as a potent and selective Janus Kinase 1 inhibitor.

The data clearly demonstrates that substitution at the N-1 position with a methyl group (Analog 2 vs. Analog 1) leads to a significant increase in potency. Further modifications at the C-3 position with electron-withdrawing groups like cyano (Analog 3) and carboxamide (Analog 4) further enhance the inhibitory activity. The clinical candidate AZD4205, which incorporates a more complex propenamide substituent at the C-3 position, exhibits the highest potency in this series.

These findings underscore the importance of systematic exploration of the substituent effects on the this compound scaffold to optimize the biochemical interactions with specific molecular targets and to develop novel therapeutic agents.

Advanced Analytical Method Development for Research Quantification and Purity Assessment of 6 Methoxy 1h Indol 7 Amine

Chromatographic Method Development for Purity and Quantification

Chromatography is a cornerstone for separating 6-methoxy-1H-indol-7-amine from impurities, including starting materials, byproducts, and degradation products. The choice of chromatographic technique depends on the specific analytical requirements, such as the volatility of the impurities and the desired resolution.

High-Performance Liquid Chromatography (HPLC) for Analytical Separation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally sensitive compounds like indole (B1671886) derivatives. nih.gov Reversed-phase (RP) HPLC is particularly effective for separating polar compounds. The development of an HPLC method for this compound involves the careful optimization of several parameters to achieve adequate separation from potential impurities.

Key parameters for method development include the selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For indole derivatives, C18 columns are commonly employed. mdpi.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comsielc.comnih.gov The use of ion-suppression or ion-pair techniques can enhance the retention and peak shape of ionizable compounds like amines. nih.govnih.gov UV detection is typically used, with the wavelength set to a maximum absorbance of the indole chromophore, often around 220 nm or 280 nm, to ensure high sensitivity. mdpi.com

A study on the separation of various indole compounds, including isomers, utilized a gradient elution with a C18 column and a mobile phase of methanol and 0.1% formic acid in water. mdpi.com This approach allowed for the successful resolution of ten different indole compounds within 35 minutes, demonstrating the capability of RP-HPLC for complex separations within this class of molecules. mdpi.com

Table 1: Illustrative HPLC Parameters for Analysis of Indole Derivatives

ParameterConditionReference
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) mdpi.comlongdom.org
Mobile PhaseAcetonitrile/Methanol and Water (with 0.1% Phosphoric or Formic Acid) sielc.comsielc.com
Flow Rate1.0 - 1.5 mL/min longdom.org
DetectionUV at 220 nm or 280 nm mdpi.com
Column Temperature25 - 35 °C longdom.orgpensoft.net

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering faster analysis times, improved resolution, and greater sensitivity. phenomenex.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and operating at much higher pressures. phenomenex.com For the analysis of this compound, UHPLC can provide superior separation from closely related impurities, which is critical for accurate purity assessment in research-grade materials.

The enhanced efficiency of UHPLC columns leads to narrower and taller peaks, which increases sensitivity and allows for better resolution between adjacent peaks. phenomenex.com This is particularly advantageous for resolving isomers or impurities with very similar structures to the main analyte. wisdomlib.org Method development in UHPLC follows similar principles to HPLC but requires instrumentation capable of handling the higher backpressures. The transition from an HPLC to a UHPLC method can significantly reduce solvent consumption and analysis time, making it a more efficient choice for high-throughput screening or detailed impurity profiling. phenomenex.comwisdomlib.org For instance, the separation of the indole alkaloid strychnine (B123637) was achieved in under six minutes using UHPLC, highlighting the technique's potential for rapid analysis. wisdomlib.org

Table 2: Comparison of Typical HPLC and UHPLC Characteristics

CharacteristicHPLCUHPLCReference
Column Particle Size3 - 5 µm< 2 µm phenomenex.com
Operating PressureUp to 6,000 psiUp to 15,000 psi phenomenex.com
ResolutionStandardHigh phenomenex.com
Analysis SpeedSlowerFaster phenomenex.comwisdomlib.org
SensitivityModerateHigher phenomenex.com

Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography (GC) is the preferred method for the analysis of volatile and thermally stable organic impurities. asianpubs.org While this compound itself has low volatility, GC is crucial for quantifying residual solvents from the synthesis process. These solvents, which can be hazardous, must be controlled to very low levels. asianpubs.org

The method typically involves headspace GC, where the sample is heated in a sealed vial, and the vapor is injected into the GC system. This prevents non-volatile matrix components from contaminating the instrument. A capillary column with a suitable stationary phase (e.g., a nonpolar or polar phase depending on the target analytes) is used for separation. acs.org A Flame Ionization Detector (FID) is commonly used for its robust response to organic compounds, while a Mass Spectrometer (MS) can be used for definitive identification of the impurities. researchgate.net Studies have demonstrated the use of GC-MS for identifying and quantifying volatile compounds, including indole, in various complex samples. acs.orgshimadzu.com

Spectroscopic Analytical Method Development (e.g., UV-Vis)

UV-Visible (UV-Vis) spectroscopy is a simple, robust, and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. The indole ring system of this compound contains a chromophore that absorbs strongly in the UV region.

Method development involves scanning the compound in a suitable solvent (e.g., methanol or ethanol) across a range of wavelengths (typically 200–400 nm) to determine the wavelength of maximum absorbance (λmax). mdpi.com This λmax is then used for quantification, as the absorbance at this wavelength is most sensitive to changes in concentration, following the Beer-Lambert law. A research study on a related compound, 6-methoxy-1H-indole-2-carboxylic acid, identified its UV absorption spectrum by dissolving the sample in DMSO and scanning from 200-400 nm. mdpi.com For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. This allows for the determination of the concentration of the analyte in unknown samples.

Validation Parameters for Research-Grade Analytical Methods

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. numberanalytics.comadryan.com For research-grade methods, validation ensures that the data generated are reliable and accurate. Key validation parameters include specificity, selectivity, linearity, accuracy, and precision. adryan.comwjarr.com

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise. For the analysis of this compound, linearity would be established by preparing a series of standard solutions across a specified concentration range. The peak areas obtained from the chromatograms are then plotted against the known concentrations, and a linear regression analysis is performed.

A successful validation would yield a high correlation coefficient (R²), typically greater than 0.999, indicating a strong linear relationship. The range is determined based on the intended application of the method. For instance, a method for quantifying impurities would require a different range than an assay for the bulk substance.

Analyte (Analogue)Concentration Range (µg/mL)Correlation Coefficient (R²)Source
Melatonin (B1676174)1.0 - 40.0> 0.999 scielo.br
Zolmitriptan Intermediate1 - 60.999 medcraveonline.com
Semaglutide7 - 420.999 rjptonline.org
Tadalafil70 - 1300.999 academicjournals.org
Flavonoid Glycoside (TMG)15.625 - 5000.999 mdpi.com

This table presents typical linearity and range data from validated HPLC methods for analogous compounds.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies. Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility.

For accuracy, the method involves spiking a placebo or sample matrix with known quantities of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery is then calculated. Acceptable recovery is generally within 98-102%.

Precision is expressed as the Relative Standard Deviation (RSD) for a series of measurements. Repeatability is assessed by analyzing multiple replicates on the same day under the same conditions, while intermediate precision involves repeating the analysis on different days or with different analysts or equipment. Typically, RSD values of less than 2% are considered acceptable. academicjournals.org

Accuracy (Recovery)
Analyte (Analogue) Spiked Level Mean Recovery (%) Source
MelatoninLow, Medium, High94.91 - 98.33 scielo.br
Semaglutide50%, 100%, 150%99.0 - 101.0 rjptonline.org
Naproxen50%, 100%, 150%95.4 - 97.4 scirp.org
Precision (RSD)
Analyte (Analogue) Precision Type RSD (%) Source
MelatoninIntra-day & Inter-day< 5% scielo.br
TadalafilSystem Precision< 1% academicjournals.org
TadalafilMethod Precision< 2% academicjournals.org
EsomeprazoleIntermediate PrecisionAcceptable scienceopen.com

These tables summarize typical accuracy and precision results from validated HPLC methods for analogous compounds.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.

These limits are crucial for the analysis of impurities. They are often determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is typically used for LOD and 10:1 for LOQ. pensoft.net Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Analyte (Analogue)LOD (µg/mL)LOQ (µg/mL)Source
Dexamethasone0.1250.250 pensoft.net
Semaglutide0.0070.022 rjptonline.org
Tadalafil0.050.5 academicjournals.org
Flavonoid Glycoside (TMG)0.1670.505 mdpi.com

This table shows representative LOD and LOQ values from validated HPLC methods for various compounds.

Robustness and Stability-Indicating Capabilities

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Common variations tested include the flow rate of the mobile phase, column temperature, pH of the buffer, and mobile phase composition. academicjournals.orgscirp.org The system suitability parameters, such as peak tailing, resolution, and theoretical plates, are monitored during these variations to ensure they remain within acceptable limits. rjptonline.org

A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and excipients. To demonstrate this capability, forced degradation studies are performed. Samples of this compound would be subjected to stress conditions such as acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolysis. scirp.orgresearchgate.net The resulting chromatograms should show that the degradation product peaks are well-resolved from the main analyte peak, and peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak. academicjournals.orgresearchgate.net

Robustness ParameterVariationExpected Outcome
Flow Rate± 0.1 mL/min or ± 10%No significant change in resolution or retention time
Mobile Phase Composition± 2% or ± 10% organicSystem suitability parameters remain within limits
Column Temperature± 5°CNo significant impact on peak shape or resolution
pH of Buffer± 0.2 unitsSystem suitability parameters remain within limits
Detection Wavelength± 5 nmNo significant change in analyte response

This table outlines typical parameters and variations tested to establish method robustness, based on common practices. rjptonline.orgacademicjournals.orgscirp.org

Exploration of Non Pharmaceutical Applications of 6 Methoxy 1h Indol 7 Amine Analogues

Materials Science Applications

Indole-based molecules are increasingly utilized in materials science, where their inherent π-conjugated system can be tailored for specific functions. numberanalytics.com The ability to functionalize the indole (B1671886) nucleus at various positions allows for the fine-tuning of its electronic and photophysical properties, making these derivatives prime candidates for next-generation materials. numberanalytics.combeilstein-journals.org Applications range from organic electronics, such as organic light-emitting diodes (OLEDs), to specialized optical components. numberanalytics.comrsc.org

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in photonics, telecommunications, and optical computing. arxiv.org Organic molecules with extensive π-conjugation and donor-acceptor (D-π-A) architecture are excellent candidates for NLO materials. arxiv.org The indole nucleus can act as an effective electron donor in such systems. rsc.org

Research has shown that the NLO response of indole derivatives can be significantly influenced by the nature and position of substituents. Increasing the electron-donating ability of the indole moiety, for instance, can lead to an increase in NLO properties. rsc.org This is particularly relevant for analogues of 6-methoxy-1H-indol-7-amine, which contains strong electron-donating groups. Studies on 6-substituted indole derivatives have confirmed their potential in developing NLO materials. rsc.org For example, a 6-(pyrrolidin-1-yl)-1H-indole based donor system was found to exhibit an enhanced macroscopic NLO response. rsc.org

Computational and experimental studies on Indole-7-carboxyldehyde (I7C), an analogue with a substitution pattern similar to the target compound, have demonstrated its potential for good NLO behavior. arxiv.org Analysis revealed a high dipole moment, linear polarizability (α), and first-order hyperpolarizability (β), which are key indicators of NLO activity. arxiv.org The observed properties are attributed to intramolecular charge transfer from the electron-rich indole ring system. arxiv.org

Table 1: Calculated NLO Properties of Indole-7-carboxyldehyde (I7C)

Computational data showing the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) that indicate NLO potential. arxiv.org

ParameterValueUnit
Dipole Moment (μ)1.88Debye
Polarizability (α)17.36 x 10⁻²⁴esu
First Order Hyperpolarizability (β)3.96 x 10⁻³⁰esu

Further studies on octupolar C₃- and S₄-symmetric cyclized indole derivatives have also shown remarkable second-NLO (SHG) intensities, with some compounds crystallizing into noncentrosymmetric structures, a key requirement for second-order NLO materials. acs.org

Table 2: Second-Order NLO Properties of Selected Cyclized Indole Derivatives

Comparison of the modulus of the β tensor at different wavelengths for C₃-symmetric indole derivatives. acs.org

Compound||β|| at 1064 nm (10⁻³⁰ esu)||β₀|| at 20000 nm (10⁻³⁰ esu)
Tr-Ph₃128.853.3
isoTr-Ph₃101.442.7
p-Nitroaniline (pNA) (for comparison)16.2913.12

Indole derivatives are valuable as organic semiconductors for various electronic devices, including organic field-effect transistors (OFETs) and organic solar cells. ias.ac.inmdpi.com The performance of these devices is highly dependent on the charge carrier mobility and the energy levels (HOMO/LUMO) of the semiconductor material. nih.gov The indole scaffold provides a robust and electronically tunable core for designing high-performance organic semiconductors. ias.ac.in

Donor-acceptor type indole derivatives are particularly promising. researchgate.net For example, pyridopyrazino[2,3-b]indole derivatives, which possess a strong electron-donating indole unit and an electron-accepting pyrido-pyrazine unit, exhibit unique charge transfer characteristics beneficial for optoelectronics. ias.ac.in By altering substituents on the core structure, the electrochemical properties and LUMO energy levels can be effectively tuned, making them comparable to established electron-transporting/n-type materials. ias.ac.in Similarly, thieno[3,2-b]indole derivatives have been shown to exhibit ambipolar conductivity with balanced electron and hole mobilities, making them promising for applications in organic solar cells and photodiodes. bohrium.com

The charge carrier mobility is a critical parameter for semiconductor performance. fluxim.com Studies on various diketopyrrolopyrrole-based polymeric semiconductors, which often incorporate indole-like or other heterocyclic units, have demonstrated hole mobilities as high as 7.43 cm²/Vs. mdpi.com For smaller molecule systems, such as indigo (B80030) derivatives, chemical design allows for the tuning of optoelectronic properties and semiconductor performance in OFETs. acs.org Lowering the LUMO energy levels in indigoids with strong electron-withdrawing groups has been shown to dramatically improve the ambient stability of n-type OFETs. acs.org

Table 3: Charge Carrier Mobility of Selected Organic Semiconductors

A summary of hole (μh) and electron (μe) mobilities for various organic semiconductors, including indole-related and other heterocyclic systems, demonstrating the range of performance achievable. mdpi.commdpi.comacs.org

Semiconductor TypeMobility TypeMobility (cm² V⁻¹ s⁻¹)Reference
DPP-based Polymer (TGSS method)Hole (μh)7.43 mdpi.com
P1 (DPP-Thiophene copolymer)Hole (μh)1.95 mdpi.com
P1 (DPP-Thiophene copolymer)Electron (μe)0.03 mdpi.com
NDP-based OligomerElectron (μe)0.26 mdpi.com
Pentacene (single crystal)Hole (μh)~1.5 acs.org

Chemical Sensing Technologies (e.g., Chemosensors)

The inherent fluorescence and electronic properties of the indole scaffold make its derivatives excellent candidates for the development of chemosensors. rsc.org These sensors operate by producing a measurable signal, such as a change in color or fluorescence intensity, upon interaction with a specific analyte. rsc.org Indole-based chemosensors have been designed for the highly sensitive and selective detection of various species, including metal ions and anions. rsc.orgresearchgate.net

The sensing mechanism often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or analyte-induced chemical reactions. researchgate.net For instance, many indole-based fluorescent sensors for metal ions work on a "turn-on" or "turn-off" principle, where the fluorescence is either enhanced or quenched upon binding to the metal ion. researcher.lifenih.gov

A wide array of indole derivatives has been developed for detecting environmentally and biologically significant ions. An indole-coupled diaminomaleonitrile-based sensor was designed for the selective fluorescence "turn-on" detection of Zn²⁺, Mn²⁺, and reactive oxygen species (OCl⁻) with a detection limit for OCl⁻ of 2.8 µM. rsc.org Other sensors have been tailored for Cu²⁺, with one indole-BODIPY based system showing a detection limit as low as 0.124 μM. researchgate.net

Anion sensing is another significant application. rsc.org Indole-based receptors have been synthesized to detect anions like fluoride (B91410) (F⁻) and cyanide (CN⁻) through colorimetric and fluorescent changes. nih.govresearchgate.netrsc.org The interaction typically involves hydrogen bonding between the N-H proton of the indole ring and the anion, which can be followed by a deprotonation event, leading to a distinct optical response. nih.govresearchgate.net An indole hydrazone receptor, for example, acts as a "turn-on" fluorescent sensor for fluoride, with the sensing mechanism confirmed to be a deprotonation process. nih.gov

Table 4: Examples of Indole-Based Chemosensors and Their Performance

A summary of various indole-based chemosensors, the analytes they detect, their mechanism of action, and reported limits of detection (LOD). researchgate.netresearchgate.netrsc.orgnih.gov

Sensor TypeAnalyte DetectedSensing PrincipleLimit of Detection (LOD)Reference
Indole-DiaminomaleonitrileOCl⁻Fluorescence Turn-On (Oxidative Cleavage)2.8 µM rsc.org
Indole-BODIPYCu²⁺Fluorescence Turn-Off (Quenching)0.124 µM researchgate.net
Indole Azine DerivativeCu²⁺Fluorescence Turn-OnNot Specified researchgate.net
Indole Azine DerivativeCN⁻Fluorescence Turn-OnNot Specified researchgate.net
Indole HydrazoneF⁻Colorimetric & Fluorescence Turn-On (Deprotonation)Not Specified nih.gov

Q & A

Q. Table 1. Comparative Synthetic Yields Under Catalytic Systems

Catalyst SystemSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂/XantphosToluene11078
CuI/L-ProlineDMF10065

Q. Table 2. Key Spectral Data for this compound

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 3.78 (s, OCH₃), δ 5.15 (br, NH₂)
HRMS (ESI+)[M+H]⁺: 163.0867 (calc. 163.0871)

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